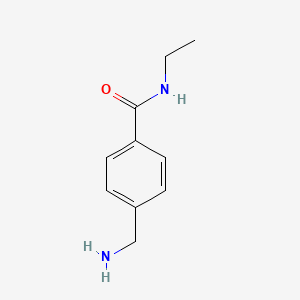

N-Ethyl 4-(aminomethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Ethyl 4-(aminomethyl)benzamide: is an organic compound with the molecular formula C10H14N2O It is a benzamide derivative characterized by the presence of an ethyl group attached to the nitrogen atom and an aminomethyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Direct Condensation: One common method for synthesizing N-Ethyl 4-(aminomethyl)benzamide involves the direct condensation of 4-(aminomethyl)benzoic acid with ethylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Ultrasonic Irradiation: Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-Ethyl 4-(aminomethyl)benzamide can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

Reduction: Reduction of the benzamide group can yield the corresponding amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding amine.

Substitution: Various substituted benzamides depending on the reagents used.

Applications De Recherche Scientifique

Chemistry: N-Ethyl 4-(aminomethyl)benzamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for research and development.

Biology and Medicine: This compound has shown potential as a tyrosine kinase inhibitor, making it a candidate for anticancer drug development. Studies have demonstrated its inhibitory activity against various receptor tyrosine kinases, which are crucial targets in cancer therapy .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of functional materials.

Mécanisme D'action

The mechanism of action of N-Ethyl 4-(aminomethyl)benzamide as a tyrosine kinase inhibitor involves its binding to the active site of the kinase enzyme. This binding prevents the phosphorylation of tyrosine residues on target proteins, thereby inhibiting the signaling pathways that promote cell proliferation and survival. The compound’s flexible linker allows it to bypass bulky residues and achieve effective binding to the active center of the kinase .

Comparaison Avec Des Composés Similaires

- 4-(aminomethyl)benzamide

- N-Methyl 4-(aminomethyl)benzamide

- N-Propyl 4-(aminomethyl)benzamide

Comparison: N-Ethyl 4-(aminomethyl)benzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group may provide a balance between hydrophobicity and steric effects, potentially enhancing its binding affinity and selectivity for certain targets.

Activité Biologique

N-Ethyl 4-(aminomethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a tyrosine kinase inhibitor and an antiviral agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Structure : this compound has the molecular formula C11H15N2O.

- CAS Number : 777055-55-7.

- Molecular Weight : 189.25 g/mol.

This compound functions primarily as a tyrosine kinase inhibitor . It binds to the active site of receptor tyrosine kinases (RTKs), preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways that promote cell proliferation and survival, making it a candidate for cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant inhibitory activity against various receptor tyrosine kinases, which are crucial in cancer development. The compound has shown potent activity against:

- EGFR (Epidermal Growth Factor Receptor)

- HER-2 (Human Epidermal growth factor Receptor 2)

- PDGFR (Platelet-Derived Growth Factor Receptor)

In one study, analogues of this compound demonstrated over 90% inhibition at concentrations as low as 10 nM against EGFR . These findings suggest its potential as a therapeutic agent in treating cancers associated with these targets.

Antiviral Activity

In addition to its anticancer properties, this compound has been identified as an effective inhibitor of viral entry, particularly against the Ebola virus (EBOV) and Marburg virus (MARV). A series of studies have demonstrated that derivatives of this compound can inhibit viral entry with EC50 values below 10 μM, indicating strong antiviral activity .

Case Studies and Research Findings

- Tyrosine Kinase Inhibition :

-

Antiviral Efficacy :

- Research highlighted the development of small molecule inhibitors based on the 4-(aminomethyl)benzamide scaffold that effectively inhibited EBOV entry into cells. These compounds demonstrated low cytotoxicity and high selectivity for viral targets, paving the way for potential therapeutic applications against filoviruses .

- Broad-Spectrum Activity :

Data Summary Table

Propriétés

IUPAC Name |

4-(aminomethyl)-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCCNGHVNHMOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.